REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[N+:9]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)([O-:11])=[O:10].O.[OH-].[Na+]>C(O)=O>[N+:9]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[CH:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[N:7]=2)=[CH:14][CH:13]=1)([O-:11])=[O:10] |f:3.4|
|
Name
|
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=N1)C
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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C(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The starting compound is prepared
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
EXTRACTION
|
Details
|
The crude product is extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the extract is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=CC1=NC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |